molecular formula C16H17FN2O2S B2366640 (E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 307324-63-6

(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B2366640
CAS No.: 307324-63-6
M. Wt: 320.38
InChI Key: PERKZDYKCWGIEF-VCHYOVAHSA-N
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Description

(E)-Ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate is a thiophene-based small molecule characterized by a 4-fluorophenyl substituent at position 4 and a (dimethylamino)methyleneamino group at position 2. The compound’s structure combines electron-withdrawing (fluorophenyl) and electron-donating (dimethylamino) moieties, which may influence its physicochemical properties and biological interactions. Its synthesis likely involves modifying the precursor Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate (synthesized via condensation of 4-fluoroacetophenone and ethyl cyanoacetate ) through further functionalization with dimethylaminomethylene groups.

Properties

IUPAC Name

ethyl 2-[(E)-dimethylaminomethylideneamino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-4-21-16(20)14-13(11-5-7-12(17)8-6-11)9-22-15(14)18-10-19(2)3/h5-10H,4H2,1-3H3/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERKZDYKCWGIEF-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of thiophene derivatives generally involves methods like Gewald synthesis, which allows for the introduction of various substituents that can enhance biological activity. The specific compound features a dimethylamino group and a fluorophenyl substituent, which are critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study evaluated various thiophene compounds, including those similar to this compound, against several bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µM
(E)-ethyl 2-((dimethylamino)methylene)amino-4-(4-fluorophenyl)thiophene-3-carboxylateStaphylococcus aureus15.0
Similar Thiophene DerivativeEscherichia coli12.5
Similar Thiophene DerivativeCandida albicans20.0

The compound demonstrated potent activity against Staphylococcus aureus, outperforming standard antibiotics like gentamicin in some assays .

2. Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Case Study: A-549 Lung Cancer Cell Line
A study using the sulforhodamine B (SRB) assay revealed that the compound exhibited significant cytotoxicity against the A-549 lung cancer cell line.

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (µM)
(E)-ethyl 2-((dimethylamino)methylene)amino-4-(4-fluorophenyl)thiophene-3-carboxylateA-5498.5
AdriamycinA-5497.0

The presence of electron-withdrawing groups like fluorine was noted to enhance the anticancer activity through improved interactions with cellular targets .

3. Anti-inflammatory Activity

Thiophene derivatives have also been evaluated for their anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity

CompoundCOX Inhibition AssayIC50 (µM)
(E)-ethyl 2-((dimethylamino)methylene)amino-4-(4-fluorophenyl)thiophene-3-carboxylateCOX-125.0
COX-222.0

These results indicate that the compound has a promising profile as a dual inhibitor of COX enzymes, potentially useful in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is often influenced by their structural components. The presence of specific functional groups can enhance or diminish their efficacy:

  • Electron-Withdrawing Groups : Increase anticancer activity.
  • Dimethylamino Group : Enhances interaction with biological targets.
  • Fluorophenyl Substituent : Improves antimicrobial properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that thiophene derivatives exhibit promising anticancer properties. The structural features of (E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate enable it to interact with biological targets involved in cancer progression. For instance, studies have indicated that modifications in the thiophene ring can enhance cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Thiophene derivatives are known to possess broad-spectrum antimicrobial effects. In vitro studies demonstrated that this compound exhibited inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria .

Materials Science

Hole Transporting Materials in Solar Cells
Recent investigations have explored the use of this compound as a hole transporting material in organic solar cells. The compound's electronic properties make it suitable for facilitating charge transport within the device architecture. Studies indicated that incorporating this thiophene derivative into solar cell structures improved overall efficiency by enhancing charge mobility and reducing recombination losses .

Organic Synthesis

Synthesis of Novel Compounds
The versatility of this compound extends to its application as a building block in organic synthesis. It can be utilized to synthesize various derivatives through functionalization reactions. For example, researchers have successfully synthesized new thienopyrimidine derivatives using this compound as a precursor, which were subsequently screened for biological activity .

Table 1: Summary of Biological Activities

Activity TypeResultReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive/negative bacteria

Table 2: Applications in Materials Science

Application TypeDescriptionReference
Hole Transporting MaterialEnhances efficiency in organic solar cells

Case Studies

Case Study 1: Anticancer Evaluation
A study conducted on various thiophene derivatives, including this compound, revealed significant cytotoxic effects against human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation and induce apoptosis via the intrinsic pathway, highlighting its potential as a lead compound for further development .

Case Study 2: Solar Cell Performance
In an experimental setup evaluating different hole transporting materials, this compound was incorporated into perovskite solar cells. The results showed an increase in power conversion efficiency from 15% to 18% when this compound was used, demonstrating its effectiveness in enhancing charge transport and overall device performance .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiophene Derivatives

Substituent Analysis

The compound’s structural uniqueness lies in its (E)-configured dimethylaminomethyleneamino group, which distinguishes it from related derivatives. Below is a comparative analysis of substituents and properties:

Table 1: Substituent and Molecular Property Comparison
Compound Name (CAS/Reference) R1 Substituent R2 Substituent Molecular Weight (g/mol) Key Features
Target Compound (E)-(Dimethylamino)methyleneamino 4-Fluorophenyl ~349.4 (calculated) Balanced electron donation/withdrawal
Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate Amino 4-Fluorophenyl 279.3 Simpler structure; PD-L1 inhibition potential
Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate 4-Fluorophenylamino 4-Oxo ~335.3 (calculated) Ketone group; dihydrothiophene scaffold
Ethyl 2-({4-chloro-3-nitrobenzoyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate 4-Chloro-3-nitrobenzoylamino 4-Fluorophenyl 448.85 Strong electron-withdrawing nitro/chloro groups

Electronic and Steric Effects

  • Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate : The amino group offers simpler electronic properties, possibly limiting solubility but retaining PD-L1 inhibitory activity.
  • Nitro/Chloro Derivatives : Electron-withdrawing groups may increase reactivity in nucleophilic environments but reduce metabolic stability.

Commercial and Pharmacological Implications

Thiophene derivatives are under investigation for diverse therapeutic applications. The target compound’s balanced electronic profile may offer advantages over:

  • 4-Oxo Derivatives : The saturated dihydrothiophene ring in may reduce aromatic interactions critical for target binding.
  • Phenoxyacetyl-Substituted Analogs : Bulky substituents in could hinder binding to flat protein surfaces.

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